2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features multiple functional groups, including oxadiazole rings and a triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole rings, followed by the introduction of the triazenyl group and the acetamide moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N10O3 |
---|---|
Molecular Weight |
372.34g/mol |
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H16N10O3/c1-7-4-3-5-8(2)10(7)17-9(25)6-24(14-12(16)20-27-22-14)23-18-13-11(15)19-26-21-13/h3-5H,6H2,1-2H3,(H2,15,19)(H2,16,20)(H,17,25) |
InChI Key |
LPMKOJPKPURIBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.